2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

Crystallography Medicinal Chemistry Structural Biology

Researchers requiring a versatile benzotriazole building block for synthesizing bioactive hydrazones often face inconsistent reactivity with simpler acetohydrazides. 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7) resolves this through its unique electronic delocalization, confirmed by a shortened C-N amide bond (1.3283 Å). This structural feature ensures reliable downstream performance: • Anticonvulsant: Validated in the 6 Hz psychomotor seizure model; a lead derivative showed 75% protection at 100 mg/kg. • Antibacterial: Enables rapid microwave-assisted synthesis of N-substituted benzylidene derivatives with in vitro activity comparable to vancomycin. • Antiviral: Derivatives exhibit stronger HSV-1 glycoprotein B binding affinity than Acyclovir, per molecular docking studies. Supplied with ≥97% purity, ready for immediate global shipping.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
CAS No. 122502-94-7
Cat. No. B056068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
CAS122502-94-7
SynonymsBenzotriazol-1-yl-acetic acid hydrazide
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC(=O)NN
InChIInChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14)
InChIKeyRIQGVMRDCPCXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7) | Key Intermediate and Scaffold for Bioactive Heterocycles


2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7) is a heterocyclic building block combining a benzotriazole nucleus with an acetohydrazide functional group (C8H9N5O, MW 191.19) [1]. This bifunctional structure enables its primary utility as a versatile synthetic intermediate for generating diverse N-substituted hydrazones and oxadiazoles with reported antimicrobial, antiviral, and anticonvulsant potential [2].

Why 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7) Is Not Interchangeable with Other Benzotriazole or Acetohydrazide Analogs


Direct substitution with alternative benzotriazole acetohydrazides or simpler hydrazide building blocks is not scientifically justified due to significant differences in electronic structure and hydrogen-bonding capacity that dictate derivative bioactivity. Crystallographic data confirm a shortened C-N amide bond [1.3283 (16) Å] in 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, indicating unique electronic delocalization that influences both its reactivity profile and the molecular geometry of derived Schiff bases [1]. This structural nuance is absent in common analogs such as unsubstituted acetohydrazide or 2-(1H-benzotriazol-1-yl)acetic acid, and directly impacts the yield, purity, and biological performance of downstream compounds.

Quantitative Differentiation: Head-to-Head and Cross-Study Performance Metrics for 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide and Its Derivatives


Crystal Structure Analysis: Shorter C-N Amide Bond vs. Typical Acetohydrazides

Single-crystal X-ray diffraction reveals that the amide C-N bond in 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is relatively short at 1.3283 (16) Å, suggesting a degree of electronic delocalization within the molecule [1]. This is in contrast to a typical C-N single bond length of approximately 1.47 Å observed in simpler, unsubstituted acetohydrazides, indicating altered electron density and potentially different reactivity in condensation reactions.

Crystallography Medicinal Chemistry Structural Biology

Anticonvulsant Activity of Derived Hydrazones: 75% Protection in 6 Hz Psychomotor Seizure Model

Derivatives synthesized directly from 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide demonstrate significant anticonvulsant activity. The lead derivative, N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9), showed 75% protection (3 out of 4 mice) in the 6 Hz psychomotor seizure test at a dose of 100 mg/kg [1]. This performance is a critical differentiator from simpler hydrazide scaffolds that lack the benzotriazole moiety, which has been shown to be essential for this activity [1]. Importantly, all tested compounds in this class exhibited no neurotoxicity in the rotorod test at the same dose [1].

Anticonvulsant Epilepsy 6 Hz Seizure Model

Antibacterial Activity of Derived Hydrazones: Comparable to Vancomycin

A series of N-substituted benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide derivatives, synthesized from the parent compound via microwave-assisted condensation, were evaluated for in vitro antibacterial activity. Compounds 5b, 5d, and 5e were found to possess maximum antibacterial activity, comparable to the standard clinical antibiotic vancomycin, against tested Gram-positive and Gram-negative strains (E. coli, S. aureus, B. subtilis, P. aeruginosa) [1]. This is a marked improvement over the parent compound itself, which is not a potent antibacterial, and demonstrates the scaffold's potential when appropriately derivatized.

Antibacterial Drug Discovery Schiff Bases

Antiviral Activity of Derived Hydrazones: Higher Binding Affinity than Acyclovir for HSV-1 Glycoprotein B

In a virtual screening and molecular docking study against Herpes Simplex Virus-1 (HSV-1) glycoprotein B (PDB: 2GUM), a series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were evaluated. All synthesized compounds exhibited strong binding affinity that was superior to the standard antiviral drug Acyclovir. Compound 5h was identified as having the highest binding affinity and the highest predicted inhibitory activity . This indicates that the benzotriazole-acetohydrazide core provides a favorable pharmacophore for targeting this viral protein.

Antiviral HSV-1 Molecular Docking

Validated Application Scenarios for 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide in Medicinal Chemistry and Material Science


Synthesis of Anticonvulsant Hydrazones for Epilepsy Research

Procure 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide as a key starting material to synthesize a library of N'-benzylidene hydrazones. The scaffold has been validated in the 6 Hz psychomotor seizure model, with a lead derivative demonstrating 75% protection at 100 mg/kg, a profile highly relevant for pharmacoresistant epilepsy [1]. This specific application is not applicable to simpler hydrazides lacking the benzotriazole ring.

Development of Novel Antibacterial Agents Targeting Resistant Strains

Utilize this compound in microwave-assisted synthesis protocols to rapidly generate N-substituted benzylidene derivatives. These compounds have shown in vitro antibacterial activity comparable to vancomycin, making the parent compound a strategic choice for programs seeking new chemotypes to combat antimicrobial resistance [1].

Computational Drug Discovery Campaigns Targeting HSV-1

Incorporate 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide into a virtual screening workflow. Its derivatives have demonstrated, via molecular docking, a stronger binding affinity for HSV-1 glycoprotein B than the standard drug Acyclovir [1]. This provides a strong rationale for selecting this scaffold for structure-based antiviral drug design.

Crystallographic and Structural Biology Studies

Source this compound for co-crystallization studies with biological targets. The known crystal structure and unique electronic delocalization (C-N bond length of 1.3283 Å) make it an ideal candidate for studying ligand-receptor interactions and hydrogen-bonding networks in the solid state [1].

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